Flomoxef
Overview
Description
Flomoxef is a fourth-generation cephem antibiotic with broad-spectrum activity, particularly noted for its effectiveness against both gram-negative and gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is characterized by high plasma levels relative to dosage, good transfer to various body fluids and tissues, and a plasma half-life of about 50 minutes. The majority of flomoxef is excreted unchanged in the urine, with 85% being eliminated within 6 hours. Clinical trials have demonstrated high efficacy rates, with good to excellent responses in the majority of cases treated for various infections .
Synthesis Analysis
The synthesis of flomoxef involves the creation of an oxacephem structure, which is a subclass of cephalosporins. The specific synthesis process is not detailed in the provided papers, but it is known that flomoxef, like other cephalosporins, is derived from the fungus Cephalosporium acremonium and involves complex chemical reactions to produce the active drug substance [General Knowledge].
Molecular Structure Analysis
Flomoxef's molecular structure includes an oxacephem core, which is similar to the cephalosporin core but with an oxygen atom replacing the sulfur atom. This structural difference contributes to its unique antibacterial properties. The presence of a hydroxyethyl group in the molecule distinguishes it from other cephalosporins and may be responsible for its reduced effect on vitamin K metabolism compared to other drugs in its class .
Chemical Reactions Analysis
Flomoxef's chemical reactions in the body include its interaction with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, flomoxef inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. It induces the smallest amount of PBP-2' among all cephems, which is significant in controlling the increase of MRSA . Additionally, flomoxef does not significantly affect blood coagulation or alcohol metabolism, which is an advantage over some other cephalosporins .
Physical and Chemical Properties Analysis
Flomoxef's physical and chemical properties include its stability in the presence of beta-lactamases, enzymes produced by bacteria that can inactivate many antibiotics. It has shown excellent in vitro activity against a wide range of clinically important gram-positive and gram-negative pathogens, including those causing community- and hospital-associated infections . The pharmacokinetics of flomoxef indicate that it is mainly excreted through the kidneys, and dosage adjustments are necessary for patients with renal insufficiency . It has also been shown to penetrate well into prostate tissue, which is relevant for treating bacterial prostatitis .
Relevant Case Studies
Clinical trials and case studies have demonstrated the efficacy of flomoxef in treating a variety of infections. A randomized controlled clinical study compared flomoxef to cefmetazole in the treatment of respiratory tract infections (RTI), urinary tract infections (UTI), obstetric and gynecological infections, and surgical infections. The study found that flomoxef had a higher cure rate and bacterial clearance rate than cefmetazole, with no significant difference in adverse drug reactions . Another study highlighted flomoxef's excellent activity against ESBL-producing E. coli both in vitro and in vivo, using a murine thigh infection model .
Scientific Research Applications
Pharmacokinetics and Dosing Considerations
Flomoxef is effectively used in treating bacterial prostatitis, showcasing rapid penetration into prostate tissue. This antibiotic demonstrates dose linearity in prostatic pharmacokinetics, ensuring efficient drug delivery to the prostate. Such pharmacokinetic properties are crucial for rationalizing and optimizing dosing regimens for prostatitis, particularly in achieving desired pharmacodynamic targets (Nakamura et al., 2019).
Clinical Efficacy Against Enterobacteriaceae
Flomoxef's efficacy in treating Enterobacteriaceae bacteremia is notable, with lower mortality rates observed in patients when flomoxef minimum inhibitory concentrations (MICs) are ≤1 mg/L. This highlights the importance of choosing appropriate flomoxef dosages based on MICs to maximize clinical outcomes (Lee et al., 2018).
Genetic Resistance Development
The development of resistance to flomoxef and collateral ertapenem resistance in a Klebsiella pneumoniae isolate post-flomoxef exposure underscores the dynamic interaction between antibiotic use and genetic resistance mechanisms in pathogens. This resistance emergence provides insights into the adaptive capabilities of bacteria under antibiotic pressure (Lee et al., 2007).
Broad-Spectrum Antibacterial Activity
Flomoxef exhibits excellent in vitro activity against a wide range of pathogens, including gram-positive and gram-negative bacteria. Its efficacy against ESBL-producing or non-producing E. coli, K. pneumoniae, and P. mirabilis, as well as its potency against MSSA, S. pyogenes, and S. pneumoniae, make it a valuable antibiotic in clinical settings (Yang et al., 2015).
Antibacterial Activity Against Resistant Staphylococcus Aureus
Flomoxef is active against methicillin-resistant Staphylococcus aureus (MRSA), making it a potential therapeutic option for controlling the spread of MRSA. Its pharmacokinetics, including high plasma levels and good tissue transfer, contribute to its clinical efficacy against various infections (M.ItoPh. & IshigamiM., 2005).
Pharmacokinetic-Pharmacodynamic Target Attainment
The pharmacokinetic-pharmacodynamic target attainment analysis of flomoxef in serum and liver tissue of patients undergoing hepatic resection emphasizes its clinical relevance in surgical settings. Understanding these pharmacokinetics assists in optimizing dosing regimens for effective therapeutic outcomes (Komatsu et al., 2022).
Safety And Hazards
When handling Flomoxef, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBTBZOWWGKMK-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048845 | |
Record name | Flomoxef | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flomoxef | |
CAS RN |
99665-00-6 | |
Record name | Flomoxef | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99665-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flomoxef [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099665006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flomoxef | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flomoxef | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLOMOXEF | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9E5U5XF42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.